

Introduction to Z433927330 and AQP7

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Compound of Interest

Compound Name: Z433927330

Cat. No.: B2576984

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Aquaporin-7 (AQP7) is a member of the aquaglyceroporin subfamily of aquaporins, which are integral membrane proteins that facilitate the transport of water and small neutral solutes like glycerol across cell membranes.[1][2] AQP7 is implicated in various physiological processes, and its dysregulation has been linked to several diseases, making it a potential therapeutic target.[1][3][4]

Z433927330 is a small molecule identified as a potent and selective inhibitor of AQP7. It demonstrates significant inhibitory effects on the permeability of water and other small solutes through the AQP7 channel. Structural studies have revealed that **Z433927330** binds within the glycerol channel of AQP7, physically occluding the pore.

Quantitative Binding and Inhibition Data

The inhibitory potency of **Z433927330** has been quantified against several aquaglyceroporin isoforms. The following table summarizes the key inhibition constants (IC₅₀) for **Z433927330**.

Target	Species	Parameter	Value (μM)	Reference
AQP7	Mouse	Water Permeability	~0.2	
AQP3	Mouse	Water Permeability	~0.7	
AQP9	Mouse	Water Permeability	~1.1	
AQP3	Human (in erythrocytes)	Glycerol Permeability	~0.6	

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and inhibitory effects of **Z433927330** on AQP7.

AQP Water Permeability Assay (Calcein Fluorescence Quenching)

This assay is used to screen for inhibitors of aquaporin water permeability. The principle relies on the quenching of a fluorescent dye (calcein) trapped inside vesicles upon rapid influx of water and subsequent vesicle swelling and lysis.

Protocol:

- **Cell Culture and Transfection:** Chinese hamster ovary (CHO) cells are cultured and transiently transfected with a plasmid encoding the desired mouse aquaporin isoform (e.g., AQP3, AQP7, or AQP9).
- **Calcein Loading:** Transfected cells are loaded with calcein-AM, the acetoxymethyl ester form of calcein, which is cell-permeable. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm.
- **Vesicle Preparation:** Plasma membrane vesicles are prepared from the calcein-loaded cells.

- **Inhibitor Incubation:** The vesicles are incubated with various concentrations of the test compound (**Z433927330**) or a vehicle control (DMSO).
- **Stopped-Flow Measurement:** The vesicles are subjected to a hyperosmotic shock by rapidly mixing them with a hypertonic solution in a stopped-flow apparatus equipped with a fluorescence detector.
- **Data Analysis:** The initial rate of fluorescence quenching is measured. A decrease in the rate of quenching in the presence of the inhibitor compared to the control indicates inhibition of water transport. IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Glycerol Permeability Assay (Stopped-Flow Light Scattering)

This method is used to confirm the inhibition of glycerol transport through aquaglyceroporins.

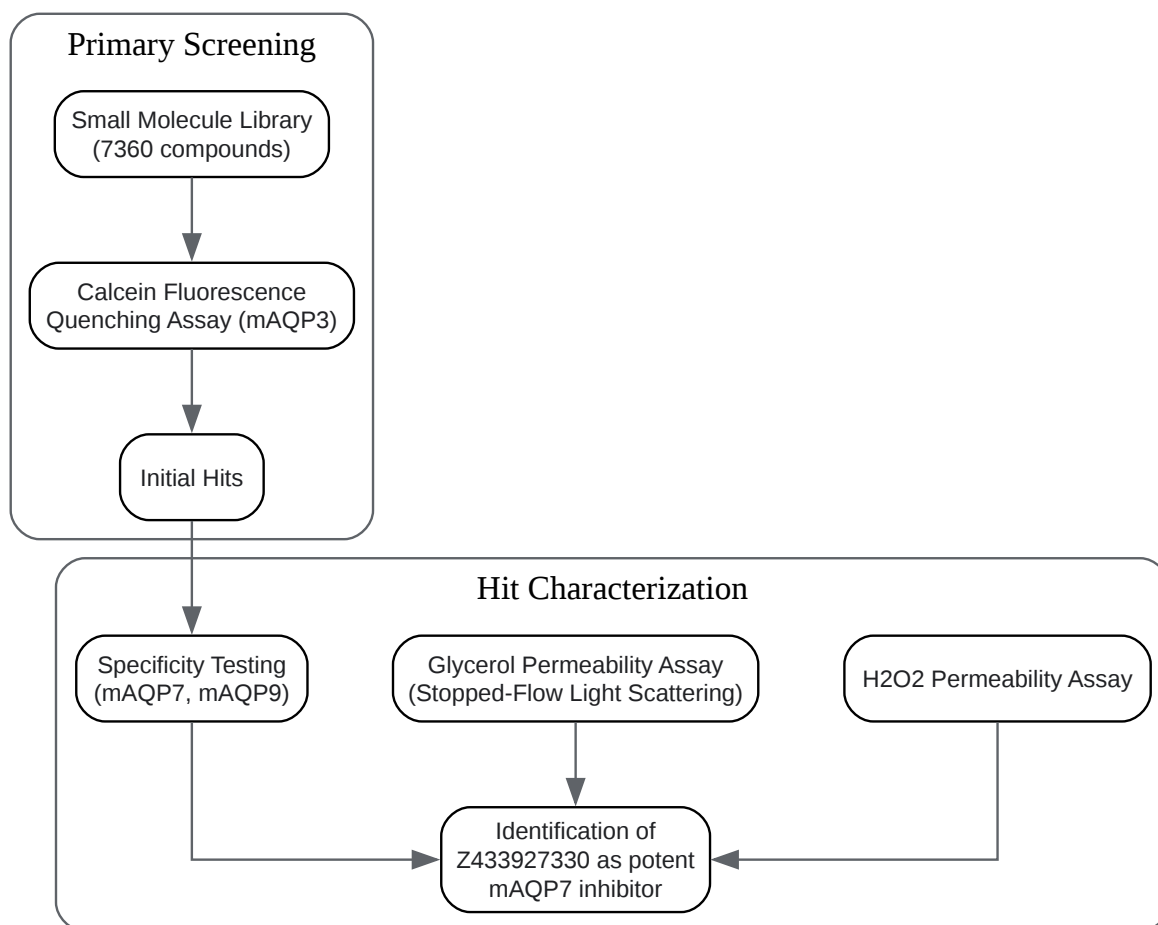
Protocol:

- **Erythrocyte Preparation:** Human erythrocytes, which endogenously express AQP3, are isolated and washed.
- **Inhibitor Incubation:** The erythrocytes are incubated with the inhibitor (**Z433927330**) or a vehicle control.
- **Stopped-Flow Measurement:** The erythrocytes are rapidly mixed with a hypertonic solution containing glycerol. The initial influx of glycerol causes the cells to shrink, which is then followed by a regulatory volume increase as glycerol and water enter the cell. This change in cell volume is monitored by measuring the 90° light scattering in a stopped-flow instrument.
- **Data Analysis:** The rate of cell volume change is proportional to the glycerol permeability. The inhibitory effect of the compound is quantified by comparing the rates in the presence and absence of the inhibitor.

Visualization of Workflows and Pathways

Experimental Workflow for AQP Inhibitor Screening

The following diagram illustrates the general workflow for identifying and characterizing aquaporin inhibitors like **Z433927330**.

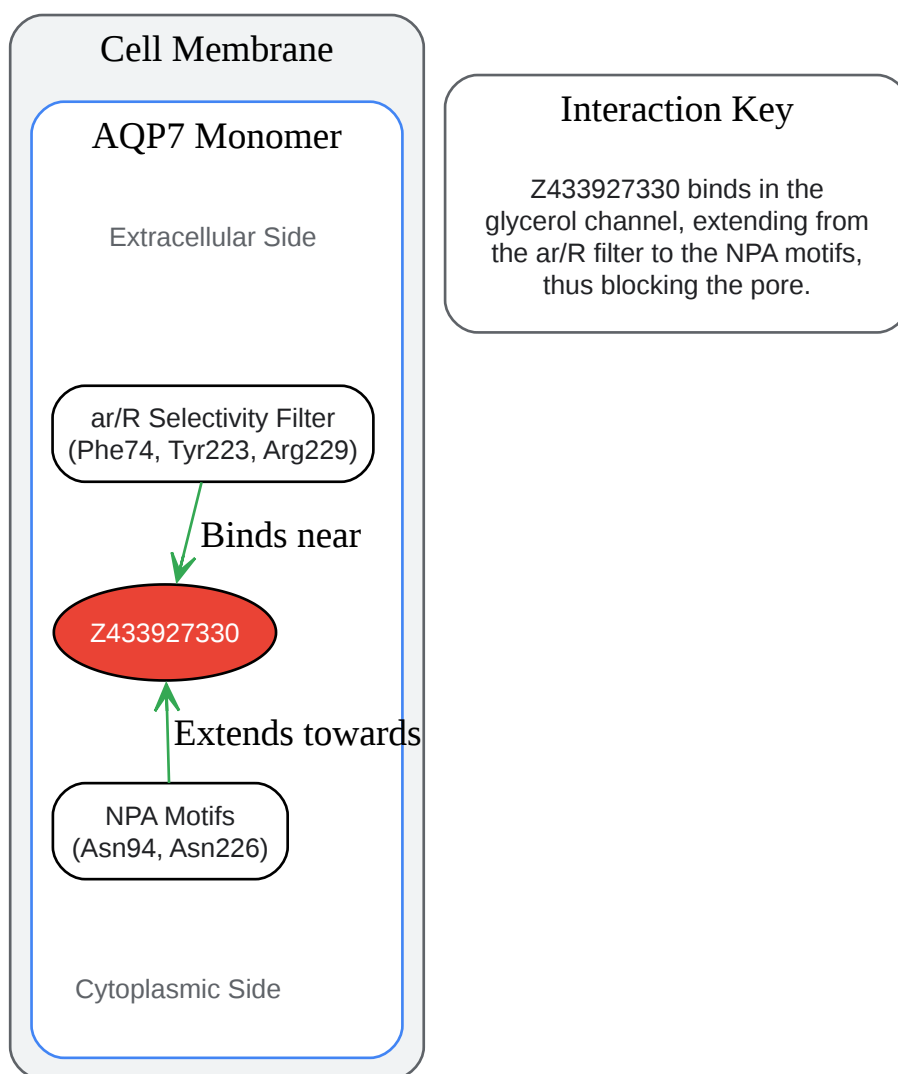


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Workflow for AQP inhibitor screening and characterization.

Molecular Interaction of **Z433927330** with AQP7

This diagram depicts the binding of **Z433927330** within the AQP7 channel, highlighting key interactions that lead to inhibition.



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Binding of **Z433927330** in the AQP7 channel.

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